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Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 4-
Methoxy-o-terphenyl, a substituted aromatic hydrocarbon. Due to the limited availability of
specific experimental data for this compound, this guide leverages data from its parent
compound, o-terphenyl, and related methoxy-substituted aromatic systems to provide a
comprehensive profile. The guide includes a plausible experimental protocol for its synthesis
via the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl
and terphenyl structures. Furthermore, the potential biological significance of the terphenyl
scaffold in the context of drug discovery is discussed, highlighting its emergence as a
promising framework for the development of novel therapeutic agents.

Introduction

Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring
substituted with two phenyl groups. The ortho-, meta-, and para-isomers are distinguished by
the relative positions of the phenyl substituents. These compounds and their derivatives are of
significant interest in materials science and medicinal chemistry. 4-Methoxy-o-terphenyl is a
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derivative of the o-terphenyl scaffold, featuring a methoxy group on one of the terminal phenyl
rings. This modification is expected to influence its electronic properties, solubility, and
biological activity compared to the parent o-terphenyl. Terphenyl-based structures have been
investigated as potential inhibitors of protein-protein interactions, such as the PD-1/PD-L1
pathway, which is a key target in cancer immunotherapy[1]. The terphenyl scaffold provides a
rigid framework that can be functionalized to achieve high binding affinity and selectivity.

Physical Properties

Specific experimental data for the physical properties of 4-Methoxy-o-terphenyl (CAS No.
3893-03-6) are not readily available in the public domain. However, the properties of the parent
compound, o-terphenyl, can be used to estimate the expected characteristics of its methoxy-
substituted derivative. Terphenyls are typically white to light-yellow crystalline solids[2].

Table 1: Physical Properties of o-Terphenyl (CAS No. 84-15-1)

Property Value Source
Molecular Formula C18H14 --INVALID-LINK--
Molecular Weight 230.31 g/mol --INVALID-LINK--
Appearance Colorless to light-yellow solid [2]

Melting Point 56-59 °C [2]

Boiling Point 332-337 °C [2]

- Insoluble in water; Soluble in
Solubility , (2]
common aromatic solvents.

The introduction of a methoxy group is expected to slightly increase the molecular weight and
may influence the melting and boiling points of 4-Methoxy-o-terphenyl compared to o-
terphenyl. The polarity of the molecule will also be altered, which could affect its solubility
profile.

Chemical Properties
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The chemical properties of 4-Methoxy-o-terphenyl are dictated by its aromatic terphenyl core
and the methoxy substituent.

Table 2: Chemical Identifiers for 4-Methoxy-o-terphenyl

Identifier Value Source
CAS Number 3893-03-6 [3]
Molecular Formula C19H160 [3]
Molecular Weight 260.33 g/mol [3]

The aromatic rings of the terphenyl structure are susceptible to electrophilic substitution
reactions. The position of the methoxy group on one of the phenyl rings will direct further
substitution. The methoxy group is an ortho-, para-directing activator, making the terminal
phenyl ring more reactive towards electrophiles than the unsubstituted rings.

Spectroscopic Data (Predicted)

Specific spectroscopic data for 4-Methoxy-o-terphenyl is not widely published. The following
are predicted characteristics based on the structure and data from related compounds.

Table 3: Predicted Spectroscopic Data for 4-Methoxy-o-terphenyl
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Spectroscopy

Predicted Characteristics

1H NMR

Aromatic protons are expected in the range of o
7.0-7.8 ppm. The methoxy group protons should
appear as a singlet around 6 3.8-4.0 ppm. The
complex coupling patterns of the aromatic
protons would be indicative of the ortho-

terphenyl substitution pattern.

13C NMR

Aromatic carbons are expected in the range of &
110-160 ppm. The carbon of the methoxy group
should appear around & 55-60 ppm. The carbon
attached to the methoxy group will be shifted

downfield.

IR Spectroscopy

Characteristic C-H stretching of aromatic rings
around 3030 cm~t, C=C stretching of the
aromatic rings in the 1450-1600 cm~1 region. A
strong C-O stretching band for the methoxy
group is expected around 1250 cm~t and 1040

cm~L.

Mass Spectrometry

The molecular ion peak (M*) is expected at m/z
= 260.33. Fragmentation patterns would likely
involve the loss of a methyl group (M-15) and a

methoxy group (M-31).

Experimental Protocols: Synthesis of 4-Methoxy-o-

terphenyl

The synthesis of 4-Methoxy-o-terphenyl can be effectively achieved via a Suzuki-Miyaura

cross-coupling reaction. This reaction is a versatile method for the formation of C-C bonds

between an organoboron compound and an organic halide, catalyzed by a palladium

complex[4].

5.1. Synthetic Route: Suzuki-Miyaura Cross-Coupling

© 2025 BenchChem. All rights reserved.

4/10 Tech Support


https://www.benchchem.com/product/b15396196?utm_src=pdf-body
https://www.benchchem.com/product/b15396196?utm_src=pdf-body
https://www.benchchem.com/product/b15396196?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_99-03-6_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15396196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

A plausible synthetic route involves the coupling of 2-bromobiphenyl with 4-

methoxyphenylboronic acid.

Reactants

4-Methoxyphenylboronic Acid

2-Bromobiphenyl

Reaction Conditions

Base (e.g., K2CO3)

Process

y y

} 4-Methoxy-o-terphenyl

Solvent (e.g., Toluene/Ethanol/Water) %[Suzuki-Miyaura Coupling

-

Product

Pd Catalyst (e.g., Pd(PPh3)4)

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Methoxy-o-terphenyl via Suzuki-Miyaura coupling.

5.2. Detailed Experimental Protocol

The following protocol is a generalized procedure based on known Suzuki-Miyaura coupling

reactions for similar compounds.

Materials:
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e 2-Bromobiphenyl

» 4-Methoxyphenylboronic acid

o Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0))

o Base (e.g., Potassium carbonate)

e Solvent system (e.g., Toluene, Ethanol, and Water)

 Inert gas (Argon or Nitrogen)

o Standard laboratory glassware and purification equipment (e.g., rotary evaporator,
chromatography column)

Procedure:

o Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 2-bromobiphenyl (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and
potassium carbonate (2.0 eq).

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this
process three times to ensure an inert atmosphere.

e Solvent and Catalyst Addition: Add the solvent system (e.g., a mixture of toluene, ethanol,
and water) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20
minutes. Add the palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq) to the reaction mixture under
a positive flow of the inert gas.

e Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the
required reaction time (typically 12-24 hours). Monitor the reaction progress by Thin Layer
Chromatography (TLC).

o Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room
temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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 Purification: Filter the drying agent and concentrate the organic phase under reduced
pressure using a rotary evaporator. Purify the crude product by column chromatography on
silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to
afford pure 4-Methoxy-o-terphenyl.

o Characterization: Characterize the purified product by *H NMR, 13C NMR, IR spectroscopy,
and mass spectrometry to confirm its identity and purity.

Logical Relationships in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative
addition, transmetalation, and reductive elimination.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Development

While there is no specific information on the biological activity of 4-Methoxy-o-terphenyl, the
broader class of terphenyl compounds has shown promise in medicinal chemistry. Natural and
synthetic p-terphenyls have been reported to exhibit a range of biological activities, including
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cytotoxic, antimicrobial, and antioxidant effects. The rigid terphenyl scaffold serves as an
excellent platform for the design of molecules that can target specific biological pathways.

For instance, terphenyl-based compounds have been developed as small-molecule inhibitors
of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein
interaction, a critical pathway in cancer immunotherapy[1]. The ability to readily synthesize and
functionalize the terphenyl core allows for the optimization of inhibitor potency and
pharmacokinetic properties. The introduction of a methoxy group, as in 4-Methoxy-o-
terphenyl, can modulate the compound's lipophilicity and hydrogen bonding capacity, which
are important parameters in drug design.

Conclusion

4-Methoxy-o-terphenyl is a methoxy-substituted derivative of o-terphenyl. While specific
experimental data for this compound is scarce, its physical and chemical properties can be
reasonably predicted based on its structure and data from related compounds. The Suzuki-
Miyaura cross-coupling reaction provides a reliable and versatile method for its synthesis. The
terphenyl scaffold is of growing interest in drug discovery, suggesting that 4-Methoxy-o-
terphenyl and its analogues may serve as valuable building blocks for the development of
novel therapeutic agents. Further research is warranted to fully characterize this compound
and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["physical and chemical properties of 4-Methoxy-o-
terphenyl"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15396196#physical-and-chemical-properties-of-4-
methoxy-o-terphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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